MAO Inhibition Potency: Tranylcypromine vs. Phenelzine and Selegiline
Tranylcypromine hemisulfate exhibits a distinct selectivity profile compared to other MAO inhibitors. It irreversibly inhibits MAO-A with an IC50 of 2.3 µM and MAO-B with an IC50 of 0.95 µM . This contrasts with the classical, irreversible MAO inhibitor phenelzine, which has reported IC50 values of 0.9 µM for MAO-A and 1.6 µM for MAO-B, and the selective, irreversible MAO-B inhibitor selegiline, which has an IC50 of 0.007 µM for MAO-B and 11 µM for MAO-A [1]. The 4.2-fold higher potency of tranylcypromine for MAO-B over MAO-A is a key differentiator.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.95 µM |
| Comparator Or Baseline | Phenelzine: IC50 = 1.6 µM; Selegiline: IC50 = 0.007 µM |
| Quantified Difference | Tranylcypromine is 1.7-fold more potent vs. phenelzine and 136-fold less potent vs. selegiline at MAO-B. |
| Conditions | Cell-free enzyme assay |
Why This Matters
This distinct potency profile allows researchers to select an inhibitor with balanced MAO-A/B activity, a feature not provided by highly selective MAO-B inhibitors like selegiline or hydrazine-based MAOIs like phenelzine.
- [1] Fisar Z. Inhibition of monoamine oxidase activity by antidepressants. Neuro Endocrinol Lett. 2010;31(5):645-656. View Source
